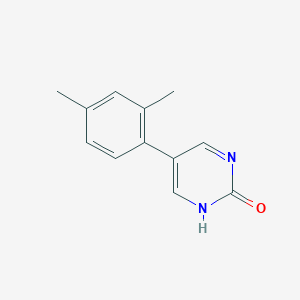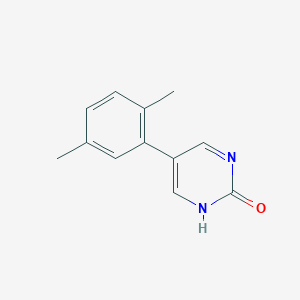
5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, 95%, (5-(2,4-DMP)-2-HOP) is a heterocyclic compound belonging to the pyrimidine family. It is a synthetic derivative of 2-hydroxypyrimidine and is used as a building block in the synthesis of a variety of organic compounds. 5-(2,4-DMP)-2-HOP has been extensively studied for its potential applications in pharmaceutical and materials science.
Wissenschaftliche Forschungsanwendungen
5-(2,4-DMP)-2-HOP has been studied for its potential applications in pharmaceuticals and materials science. It has been used as a starting material for the synthesis of a variety of organic compounds such as 5-phenyl-2-hydroxypyrimidine, 5-(2,4-dichlorophenyl)-2-hydroxypyrimidine, and 5-(2,4-difluorophenyl)-2-hydroxypyrimidine. In addition, 5-(2,4-DMP)-2-HOP has been investigated for its potential as a corrosion inhibitor and as an antioxidant.
Wirkmechanismus
The mechanism of action of 5-(2,4-DMP)-2-HOP is not fully understood. However, it is believed to interact with the cell membrane, allowing it to pass through the cell wall and interact with the cell’s proteins. This interaction can lead to the inhibition of certain enzymes and the activation of other enzymes, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-(2,4-DMP)-2-HOP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase, cyclooxygenase-2, and phospholipase A2. It has also been shown to possess antioxidant and anti-inflammatory properties. In addition, it has been shown to induce apoptosis in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,4-DMP)-2-HOP in laboratory experiments offers a number of advantages. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and non-aqueous solutions. In addition, it is soluble in a variety of organic solvents, making it suitable for a wide range of applications. However, there are some limitations to its use. It is sensitive to light and air, and it can be toxic if ingested or inhaled in large quantities.
Zukünftige Richtungen
The potential applications of 5-(2,4-DMP)-2-HOP are vast, and there are many future directions for its research. These include further exploration of its potential as an antioxidant, anti-inflammatory, and anticancer agent. Additionally, its use as a corrosion inhibitor and as a starting material for the synthesis of other organic compounds could be further explored. Finally, its mechanism of action could be studied in greater detail, which could lead to a better understanding of its biochemical and physiological effects.
Synthesemethoden
5-(2,4-DMP)-2-HOP can be synthesized via a multi-step process beginning with the reaction of 2-hydroxypyrimidine with 2,4-dimethylphenyl bromide in the presence of anhydrous zinc chloride. This reaction forms the intermediate 5-(2,4-dimethylphenyl)-2-hydroxypyrimidine, which is then treated with aqueous sodium hydroxide to afford the desired product, 5-(2,4-DMP)-2-HOP.
Eigenschaften
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKIINJNIHMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680834 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-63-3 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














